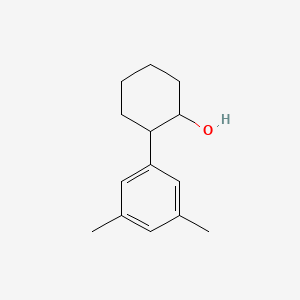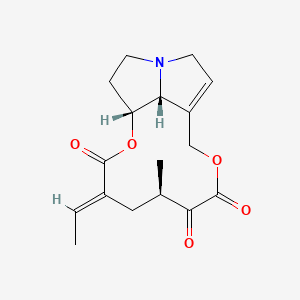
18-Norsenecionan-11,12,16-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-Norsenecionan-11,12,16-trione is a chemical compound with the molecular formula C17H21NO5 and a molecular weight of 319.35 g/mol. It is an intermediate used in the synthesis of Senecionine, a pyrrolizidine alkaloid known for its potential to affect hepatic drug metabolizing enzymes in rat cells.
Análisis De Reacciones Químicas
18-Norsenecionan-11,12,16-trione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
18-Norsenecionan-11,12,16-trione has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly pyrrolizidine alkaloids like Senecionine.
Biology: It is studied for its potential effects on hepatic drug metabolizing enzymes in rat cells.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of liver function and drug metabolism.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 18-Norsenecionan-11,12,16-trione involves its interaction with hepatic drug metabolizing enzymes. It is believed to affect the activity of these enzymes, potentially altering the metabolism of various drugs in the liver. The specific molecular targets and pathways involved in this process are still under investigation.
Comparación Con Compuestos Similares
18-Norsenecionan-11,12,16-trione is unique due to its specific structure and functional groups. Similar compounds include other pyrrolizidine alkaloids, such as:
Senecionine: Known for its hepatotoxic effects and potential to affect drug metabolism.
Retrorsine: Another pyrrolizidine alkaloid with similar biological activities.
Lasiocarpine: Known for its hepatotoxic and carcinogenic properties.
These compounds share structural similarities but differ in their specific biological activities and effects.
Propiedades
Fórmula molecular |
C17H21NO5 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(1R,4E,6R,17R)-4-ethylidene-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,7,8-trione |
InChI |
InChI=1S/C17H21NO5/c1-3-11-8-10(2)15(19)17(21)22-9-12-4-6-18-7-5-13(14(12)18)23-16(11)20/h3-4,10,13-14H,5-9H2,1-2H3/b11-3+/t10-,13-,14-/m1/s1 |
Clave InChI |
LAYQBIMICJKPMG-UITGQYCOSA-N |
SMILES isomérico |
C/C=C/1\C[C@H](C(=O)C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)C |
SMILES canónico |
CC=C1CC(C(=O)C(=O)OCC2=CCN3C2C(CC3)OC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[7-(1,1-Dimethylethyl)-1-pyrenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13405104.png)
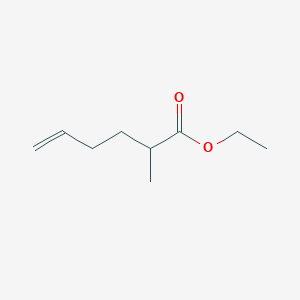
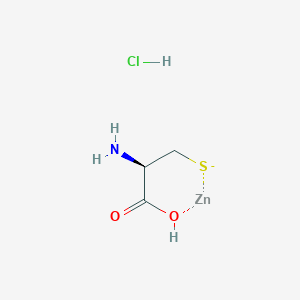
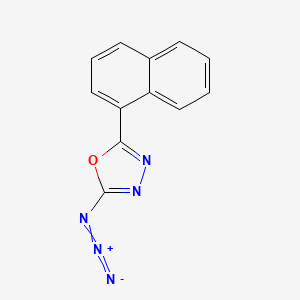
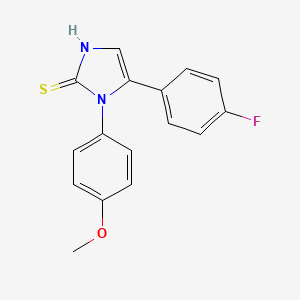
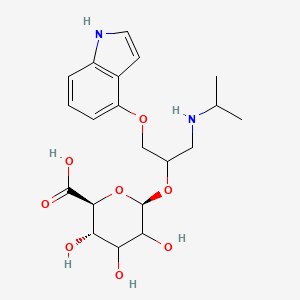

![1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone](/img/structure/B13405135.png)
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[3-(carboxymethyl)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]piperidin-4-yl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13405144.png)
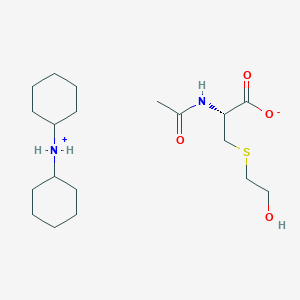

![1-Azido-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13405161.png)
